2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide

Description

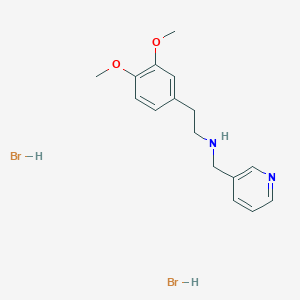

2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide is a synthetic amine derivative characterized by a phenethylamine backbone substituted with two methoxy groups at the 3,4-positions of the phenyl ring and a pyridin-3-ylmethyl group attached to the ethylamine nitrogen. The dihydrobromide salt enhances its aqueous solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2.2BrH/c1-19-15-6-5-13(10-16(15)20-2)7-9-18-12-14-4-3-8-17-11-14;;/h3-6,8,10-11,18H,7,9,12H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKIOLUHZGYZGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC2=CN=CC=C2)OC.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with pyridine-3-methanamine under reductive amination conditions to form the intermediate 2-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine.

Formation of the dihydrobromide salt: The intermediate is then treated with hydrobromic acid to yield the dihydrobromide salt form of the compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its effects on neurotransmitter systems and potential therapeutic applications.

Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

- Substituent : Rip-B replaces the pyridinylmethyl group with a benzamide moiety.

- Synthesis : Synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield; m.p. 90°C) .

- Physicochemical Properties: Higher molecular weight (C₁₇H₁₉NO₃ vs. target compound’s C₁₆H₂₁N₂O₂·2HBr) due to the benzamide group. Reduced basicity compared to the dihydrobromide salt, affecting solubility in polar solvents.

- Pharmacological Implications : The amide group in Rip-B may reduce blood-brain barrier penetration compared to the primary amine in the target compound.

Table 1: Rip-B vs. Target Compound

| Property | Rip-B | Target Compound |

|---|---|---|

| Substituent | Benzamide | Pyridin-3-ylmethyl |

| Salt Form | None (neutral) | Dihydrobromide |

| Melting Point | 90°C | Not reported |

| Solubility | Lower in water | Higher (due to HBr salt) |

2-(3,4-Dimethoxyphenyl)-N-(3-thienylmethyl)ethanamine

Key Differences :

- Substituent : A thiophen-3-ylmethyl group replaces the pyridinylmethyl moiety.

- Molecular weight: 277.38 g/mol (neutral) vs. ~435.1 g/mol (target compound with HBr).

- Pharmacokinetics : Thiophene’s lipophilicity may enhance membrane permeability but reduce solubility in aqueous media compared to the dihydrobromide salt.

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride

Key Differences :

Table 2: Dihydroxy vs. Dimethoxy Derivatives

| Property | Dihydroxy Derivative | Target Compound |

|---|---|---|

| Functional Groups | -OH (3,4-positions) | -OCH₃ (3,4-positions) |

| Stability | Prone to oxidation | More stable |

| Receptor Affinity | Likely adrenergic | Unknown (structural analogs suggest 5-HT2A/5-HT2C activity) |

25B-NBOMe (2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine)

Key Differences :

- Substituents : Additional bromine and methoxy groups on the phenyl ring; 2-methoxybenzyl group instead of pyridinylmethyl.

- Pharmacology: 25B-NBOMe is a potent 5-HT2A agonist with hallucinogenic effects . The pyridinylmethyl group in the target compound may alter receptor selectivity due to differences in steric and electronic interactions.

- Solubility: Bromine increases molecular weight (C₁₈H₂₁BrNO₃ vs. C₁₆H₂₁N₂O₂·2HBr) but reduces solubility compared to the dihydrobromide salt.

N-(Substitutedbenzylidene)-2-(3,4-dimethoxyphenyl)ethanamine Derivatives

Key Differences :

- Structure : Schiff bases (imines) formed via condensation with aldehydes .

- Stability : Imines are hydrolytically unstable compared to the primary amine in the target compound.

- Applications : Schiff bases are often intermediates in synthesis; the target compound’s amine structure offers greater metabolic stability.

Biological Activity

2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine dihydrobromide is a chemical compound with potential biological activities. Its molecular formula is C16H20N2O2, and it has garnered interest due to its structural features that may contribute to various pharmacological effects.

- Molecular Weight : 272.3422 g/mol

- CAS Number : 356093-05-5

- Density : 1.091 g/cm³

- Boiling Point : 415.5°C

- Flash Point : 205.1°C

These properties suggest that the compound is stable under standard conditions, which is essential for its handling in laboratory settings.

Anticancer Properties

Research indicates that compounds with similar structures to 2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine exhibit significant anticancer activities. For instance, studies have shown that phenyl and pyridine derivatives can inhibit cell proliferation in various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HCT-15 (colon carcinoma) | <10 | |

| Compound B | Jurkat (leukemia) | <5 | |

| 2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine | TBD | TBD | Current Study |

The exact IC50 values for this specific compound remain to be determined, but its structural similarity to known active compounds suggests potential efficacy.

The mechanism by which this compound exerts its biological effects may involve the modulation of signaling pathways associated with cell survival and apoptosis. The presence of methoxy groups in the phenyl ring can enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Neuroprotective Effects

In addition to anticancer properties, there is emerging evidence that compounds similar to 2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine may possess neuroprotective effects. For example, studies have highlighted the role of pyridine derivatives in protecting neuronal cells from oxidative stress and apoptosis:

- Cell Viability Assays : Compounds were tested on neuronal cell lines exposed to neurotoxic agents.

- Mechanistic Studies : Investigations into the modulation of reactive oxygen species (ROS) levels indicated a protective effect against oxidative damage.

Anticonvulsant Activity

Compounds featuring similar structural motifs have also been evaluated for anticonvulsant activity. The presence of a pyridine ring is often associated with enhanced activity in models of epilepsy:

- Animal Models : In vivo studies demonstrated significant reductions in seizure frequency when treated with pyridine-based compounds.

- SAR Analysis : Structure-activity relationship (SAR) studies indicated that modifications on the phenyl ring could potentiate anticonvulsant effects.

Case Studies and Research Findings

A comprehensive review of literature reveals various studies focusing on the biological activity of related compounds:

- Study on Anticancer Activity : A recent publication reported that a series of pyridine-based compounds exhibited significant cytotoxicity against multiple cancer cell lines, suggesting a promising avenue for further research into derivatives like 2-(3,4-Dimethoxyphenyl)-N-(pyridin-3-ylmethyl)ethanamine .

- Neuroprotective Studies : Research has indicated that certain analogs can protect against neurodegenerative processes by modulating mitochondrial function and reducing inflammation .

- Anticonvulsant Research : The anticonvulsant properties of related compounds were highlighted in animal models, showing promise for therapeutic applications in epilepsy treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.